![molecular formula C14H20N2O4S B5638581 N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5638581.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide and related sulfonamide derivatives often involves nucleophilic substitution reactions, where an amine group attacks a sulfonyl chloride, resulting in the formation of the sulfonamide bond. Advanced synthetic methods may also employ transition metal-catalyzed couplings, providing efficient pathways to these compounds. For instance, the Pictet-Spengler condensation has been utilized to synthesize related structures, demonstrating the versatility of sulfonamides in organic synthesis (Silveira, Bernardi, Braga, & Kaufman, 1999).
Wissenschaftliche Forschungsanwendungen
Molecular Conformation and Tautomeric Forms
Sulfonamide derivatives, similar in structure to N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide, are of significant interest in bioorganic and medicinal chemistry. Their molecular conformation or tautomeric forms are directly linked to their pharmaceutical and biological activities. A study conducted by Erturk et al. (2016) using infrared and nuclear magnetic resonance spectroscopic methods investigated such compounds, emphasizing the importance of identifying different molecular forms for their potential applications (Erturk, Gumus, Dikmen, & Alver, 2016).
Synthesis and In-Silico Studies for Enzyme Inhibition
Abbasi et al. (2018) synthesized a new series of sulfonamides derivatives and evaluated their inhibitory effects on enzymes. This research highlights the potential of such compounds in inhibiting specific enzymes, which could be relevant for the design of novel pharmaceutical agents (Abbasi, Raza, Rehman, et al., 2018).
Use in Fluorescent Molecular Probes
Fluorescent solvatochromic dyes incorporating sulfonamide groups have been synthesized and studied for their potential as fluorescent molecular probes. Diwu et al. (1997) explored the synthesis and spectral properties of these compounds, which could be instrumental in developing ultrasensitive probes for biological events and processes (Diwu, Lu, Zhang, et al., 1997).
Antimicrobial and Antitumor Activities
Sulfonamide functional groups in molecules have garnered interest due to their antimicrobial properties. Yıldırır et al. (2009) synthesized new sulfonamide derivatives and investigated their antimicrobial activity. Additionally, some sulfonamide derivatives have shown promise in in vitro antitumor activity against specific cell lines, as researched by Fahim and Shalaby (2019) (Yıldırır, Us, Çolak, et al., 2009) (Fahim & Shalaby, 2019).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to a better understanding of the compound and potential applications .
Eigenschaften
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-10(17)16-21(19,20)12-7-5-11(6-8-12)15-13(18)9-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPPQGSYRGOKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylsulfamoyl)phenyl]-3,3-dimethylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



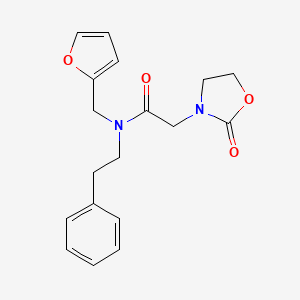

![N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]-N-[(5-phenyl-3-isoxazolyl)methyl]acetamide hydrochloride](/img/structure/B5638516.png)
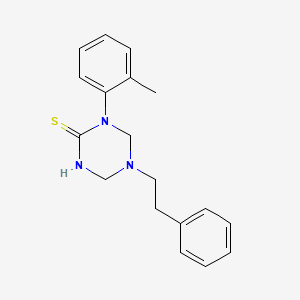
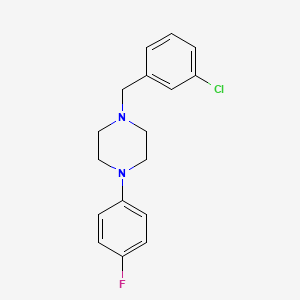
![9-(4-ethoxybenzoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638547.png)
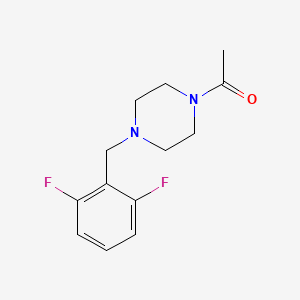
![(3aS*,6aS*)-2-cyclohexyl-5-[(4-hydroxy-5-methoxypyridin-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5638560.png)
![N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide](/img/structure/B5638567.png)
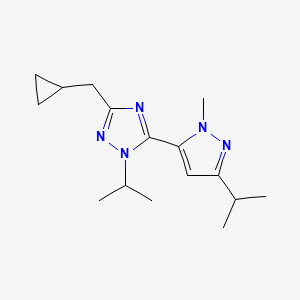

![5-[4-(dimethylamino)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5638601.png)
![2-{2-[2-(4-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5638604.png)
![3-[5-(1-isonicotinoyl-4-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5638608.png)